2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide
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Overview
Description
2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide is a complex organic compound characterized by its unique structure, which includes fluorobenzyl, methylphenyl, and fluorophenyl groups attached to an imidazolidinone core
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide typically involves multi-step organic reactions. The process begins with the preparation of the imidazolidinone core, followed by the introduction of the fluorobenzyl, methylphenyl, and fluorophenyl groups through various substitution reactions. Common reagents used in these reactions include fluorobenzyl bromide, 4-methylphenyl isocyanate, and 4-fluoroaniline. The reaction conditions often require the use of solvents such as dichloromethane or dimethylformamide, and catalysts like triethylamine or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur at the fluorobenzyl or fluorophenyl groups using nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles in polar aprotic solvents like dimethyl sulfoxide or acetonitrile.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate receptor function by acting as an agonist or antagonist. The pathways involved in these interactions can include signal transduction cascades or metabolic pathways, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 2-[3-(3-chlorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-chlorophenyl)acetamide
- 2-[3-(3-bromobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-bromophenyl)acetamide
- 2-[3-(3-iodobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-iodophenyl)acetamide
Uniqueness
The uniqueness of 2-[3-(3-fluorobenzyl)-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]-N-(4-fluorophenyl)acetamide lies in its specific fluorine substitutions, which can significantly influence its chemical reactivity, biological activity, and physical properties compared to its chloro, bromo, or iodo analogs.
Properties
Molecular Formula |
C25H21F2N3O3 |
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Molecular Weight |
449.4 g/mol |
IUPAC Name |
N-(4-fluorophenyl)-2-[3-[(3-fluorophenyl)methyl]-1-(4-methylphenyl)-2,5-dioxoimidazolidin-4-yl]acetamide |
InChI |
InChI=1S/C25H21F2N3O3/c1-16-5-11-21(12-6-16)30-24(32)22(14-23(31)28-20-9-7-18(26)8-10-20)29(25(30)33)15-17-3-2-4-19(27)13-17/h2-13,22H,14-15H2,1H3,(H,28,31) |
InChI Key |
NHGNIHZRRUZUCQ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=O)C(N(C2=O)CC3=CC(=CC=C3)F)CC(=O)NC4=CC=C(C=C4)F |
Origin of Product |
United States |
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